An In-depth Technical Guide to 2-Amino-5-fluoro-N-phenylbenzamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-5-fluoro-N-phenylbenzamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-N-phenylbenzamide, a fluorinated benzamide derivative of significant interest in medicinal and organic chemistry. Its strategic combination of an amino group, a fluorine atom, and an N-phenylbenzamide scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine is particularly noteworthy, as this element is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1]
Molecular Structure and Chemical Formula
2-Amino-5-fluoro-N-phenylbenzamide is an organic compound featuring a central benzamide core.[1] An amino group (-NH₂) is substituted at the 2-position of the benzoic acid-derived portion of the molecule, and a fluorine atom (-F) is located at the 5-position. The amide nitrogen is attached to a phenyl group.
Molecular Formula: C₁₃H₁₁FN₂O[2]
Molecular Weight: 230.24 g/mol [3]
CAS Number: 60041-89-6[2]
Synonyms: 2-Amino-5-fluoro-N-phenylbenzamide[1]
Structural Diagram
Caption: Molecular structure of 2-Amino-5-fluoro-N-phenylbenzamide.
Physicochemical Properties
This compound is typically a white to off-white solid and is soluble in polar organic solvents.[1] The presence of the amino and amide groups allows for hydrogen bonding, influencing its solubility and melting point.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FN₂O | [2] |
| Molecular Weight | 230.24 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |
Synthesis
The synthesis of 2-Amino-5-fluoro-N-phenylbenzamide is typically achieved through the amidation of its precursor, 2-amino-5-fluorobenzoic acid, with aniline.
Synthesis of the Precursor: 2-Amino-5-fluorobenzoic Acid
Several synthetic routes to 2-amino-5-fluorobenzoic acid have been reported. One common method involves the catalytic hydrogenation of 2-methyl-4-fluoronitrobenzene, followed by oxidation.[4] Another approach starts from 4-fluoroaniline, which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation.[5]
Caption: Synthetic pathway to 2-amino-5-fluorobenzoic acid from 4-fluoroaniline.
Amidation to Form 2-Amino-5-fluoro-N-phenylbenzamide
The final step involves the formation of an amide bond between 2-amino-5-fluorobenzoic acid and aniline. This can be achieved using standard peptide coupling reagents or by activating the carboxylic acid, for example, by converting it to an acyl chloride.
Experimental Protocol: Amide Bond Formation
-
Activation of the Carboxylic Acid: To a solution of 2-amino-5-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide (e.g., DCC or EDC) is added, along with a base like triethylamine or diisopropylethylamine. The reaction is stirred at room temperature to form the activated ester.
-
Addition of Aniline: Aniline is then added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting material, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-5-fluoro-N-phenylbenzamide.
Spectroscopic Characterization
While specific, publicly available spectra for this exact compound are not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as for the amine and amide protons. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.
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Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-8.0 ppm.
-
Aromatic Protons (Fluorinated Benzamide Ring): A complex pattern of multiplets in the aromatic region, with characteristic splitting due to fluorine coupling.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm, which may exchange with D₂O.
-
Amide Proton (-NH-): A singlet or broad singlet in the downfield region, typically δ 8.0-10.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons attached to fluorine and nitrogen, which will exhibit characteristic shifts and couplings.
-
Carbonyl Carbon (-C=O): A signal around δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching (Amine and Amide): Two bands for the primary amine (symmetric and asymmetric stretching) and one for the secondary amide, typically in the range of 3200-3500 cm⁻¹.
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C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-F Stretching: A strong band in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.24). Characteristic fragmentation patterns would involve the loss of the phenyl group, the amino group, and cleavage of the amide bond.
Applications in Drug Discovery
2-Amino-N-phenylbenzamide derivatives are a class of compounds with diverse biological activities. The introduction of a fluorine atom at the 5-position of the benzamide ring in 2-Amino-5-fluoro-N-phenylbenzamide is a strategic modification in medicinal chemistry. Fluorine can improve a molecule's metabolic stability by blocking sites of oxidation and can also enhance its binding affinity to biological targets through favorable electrostatic interactions.
This compound is a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[7] The 2-aminobenzamide scaffold has been identified as a privileged structure in the design of inhibitors for various kinases.
Safety and Handling
2-Amino-5-fluoro-N-phenylbenzamide should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.
Conclusion
2-Amino-5-fluoro-N-phenylbenzamide is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features, particularly the presence of a fluorine atom, make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in medicinal chemistry and related disciplines.
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